2-Hydroxy-5-acetamidobenzaldehyde
Description
This compound is structurally characterized by its multifunctional substituents, which confer unique electronic and steric properties.
Properties
CAS No. |
16358-44-4 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(3-formyl-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |
InChI Key |
XWMLFCHJBNDGFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Synonyms |
5-ACETAMIDOSALICYALDEHYDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 2-Hydroxy-5-acetamidobenzaldehyde and related compounds are analyzed below:
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Reactivity
- Aldehyde vs. Ester : The aldehyde group in this compound is more reactive than the methyl ester in Methyl 4-acetamido-2-hydroxybenzoate. Aldehydes undergo nucleophilic addition (e.g., forming Schiff bases), whereas esters are typically hydrolyzed or reduced .
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enhances acidity (pKa ~10) compared to the methoxy group in 5-Acetyl-2-methoxybenzaldehyde (pKa ~13–14). This difference affects solubility in aqueous media and hydrogen-bonding interactions .
Substituent Position Effects
- Acetamido Group Placement : In this compound, the acetamido group at the 5-position (meta to aldehyde) creates distinct electronic effects compared to the 4-position (para) in Methyl 4-acetamido-2-hydroxybenzoate. The para-substituted acetamido group may stabilize the aromatic ring via resonance, whereas the meta position could influence steric interactions in substitution reactions .
Synthetic Utility
- Methyl 4-acetamido-2-hydroxybenzoate is used to synthesize halogenated derivatives (e.g., bromo, chloro) for pharmaceuticals . By analogy, this compound could serve as a precursor for antimicrobial or anticancer agents via aldehyde-mediated crosslinking or metal coordination.
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